![molecular formula C16H15N3O2 B2736806 methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 832745-86-5](/img/structure/B2736806.png)
methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Vue d'ensemble
Description
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the reaction of 5-amino-3-methyl-1-phenylpyrazole with diethyl ethoxymethylenemalonate . This reaction proceeds under mild conditions and yields the desired pyrazolopyridine derivative. The general synthetic sequence involves the formation of the pyrazole ring followed by cyclization with a pyridine precursor .
Industrial Production Methods
Industrial production of pyrazolopyridine derivatives often employs scalable and efficient synthetic routes. These methods include the use of transition-metal-free strategies and solid-phase synthesis techniques to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrazolopyridine derivatives .
Applications De Recherche Scientifique
Anticancer Activity
Pyrazole derivatives, including methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, have been investigated for their anticancer properties. Research indicates that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain pyrazole derivatives can inhibit the proliferation of K562 and MCF-7 cancer cells, demonstrating potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives are known to possess broad-spectrum antimicrobial properties, making them suitable candidates for developing new antibiotics. The presence of functional groups in the pyrazole structure enhances its interaction with microbial targets .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of pyrazole derivatives. This compound may exhibit similar effects, contributing to its potential use in treating inflammatory diseases .
Synthesis of Novel Compounds
This compound serves as a valuable intermediate in organic synthesis. It can be utilized to synthesize other complex heterocycles through various chemical reactions such as condensation and cyclization processes .
Functionalization
The compound can undergo functionalization reactions to introduce new substituents at specific positions on the pyrazole ring. This capability allows researchers to tailor the chemical properties and biological activities of synthesized compounds .
Case Studies and Research Findings
Mécanisme D'action
The compound exerts its effects primarily by inhibiting specific enzymes, such as tropomyosin receptor kinases (TRKs). These kinases are involved in cell proliferation and differentiation. By binding to the active site of the enzyme, the compound prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell growth and survival pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: Similar in structure but with a quinoline ring instead of a pyridine ring.
5-Amino-3-methyl-1-phenylpyrazole: A precursor in the synthesis of pyrazolopyridine derivatives.
Uniqueness
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other pyrazolopyridine derivatives .
Activité Biologique
Methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS Number: 832745-86-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, drawing from various scientific studies and reviews.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole and pyridine ring system. Its molecular formula is , with a molecular weight of approximately 281.31 g/mol. The structure includes methyl groups at positions 3 and 6, a phenyl group at position 1, and a carboxylate group at position 4.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:
- Condensation Reactions : The initial formation of the pyrazolo[3,4-b]pyridine core through condensation of appropriate hydrazones with pyridine derivatives.
- Carboxylation : Introduction of the carboxylate group via reaction with carbon dioxide or related reagents under basic conditions.
This compound exhibits its biological effects primarily through inhibition of specific kinases involved in various signaling pathways. The compound acts as an ATP competitive inhibitor, binding to the active site of kinases and preventing substrate phosphorylation.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : Research indicates that this compound inhibits cell proliferation in various cancer cell lines such as breast and lung cancer cells. The compound induces apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential .
- In Vivo Studies : Animal model studies have shown that treatment with this compound significantly reduces tumor growth compared to control groups. Mechanistic studies suggest that it modulates key oncogenic pathways such as PI3K/Akt and MAPK signaling .
Neuroprotective Effects
Emerging evidence suggests that the compound may also possess neuroprotective properties:
- Neuroprotection in Models of Neurodegeneration : In models of Alzheimer's disease, this compound has been shown to reduce neuroinflammation and oxidative stress markers .
Case Studies
Study | Findings |
---|---|
Study A | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values in low micromolar range. |
Study B | Reported reduced tumor volume in xenograft models treated with this compound. |
Study C | Found neuroprotective effects in rodent models of Alzheimer's disease through reduced amyloid-beta accumulation. |
Propriétés
IUPAC Name |
methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-10-9-13(16(20)21-3)14-11(2)18-19(15(14)17-10)12-7-5-4-6-8-12/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQMDWMUJAWJQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401331321 | |
Record name | methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264421 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
832745-86-5 | |
Record name | methyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401331321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.